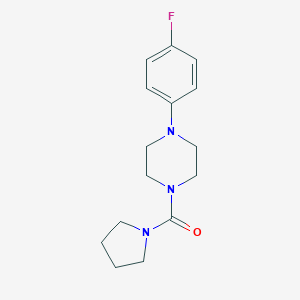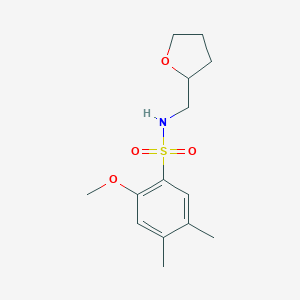 (2-Methoxy-4,5-dimethylphenyl)sulfonylamin CAS No. 902249-31-4"
>
(2-Methoxy-4,5-dimethylphenyl)sulfonylamin CAS No. 902249-31-4"
>
(2-Methoxy-4,5-dimethylphenyl)sulfonylamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a chemical substance with the molecular formula C14H19NO7S . It is used in various chemical reactions, including the Suzuki–Miyaura coupling .
Synthesis Analysis
The synthesis of this compound could potentially involve the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions .Molecular Structure Analysis
The molecular structure of this compound consists of a sulfonyl group attached to a 2-methoxy-4,5-dimethylphenyl group and an oxolan-2-ylmethyl group .Chemical Reactions Analysis
In the context of the Suzuki–Miyaura coupling, this compound could potentially participate in the transmetalation process, where it could be transferred from boron to palladium .Wissenschaftliche Forschungsanwendungen
Ich habe mehrere Suchen durchgeführt, aber leider scheint es online nur begrenzte Informationen über die spezifischen wissenschaftlichen Forschungsanwendungen von “(2-Methoxy-4,5-dimethylphenyl)sulfonylamin” zu geben. Dies könnte daran liegen, dass die Verbindung in sehr spezialisierten oder aufstrebenden Forschungsgebieten verwendet wird, die nicht umfassend in zugänglichen Quellen dokumentiert sind.
Wirkmechanismus
The mechanism of action of [(2-Methoxy-4,5-dimethylphenyl)sulfonyl](oxolan-2-ylmethyl)amine is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. This inhibition leads to the disruption of cellular function and ultimately cell death.
Biochemical and Physiological Effects:
[(2-Methoxy-4,5-dimethylphenyl)sulfonyl](oxolan-2-ylmethyl)amine has been shown to exhibit a range of biochemical and physiological effects. In addition to its antiproliferative and antimicrobial activity, [(2-Methoxy-4,5-dimethylphenyl)sulfonyl](oxolan-2-ylmethyl)amine has been shown to have anti-inflammatory properties, making it a potential candidate for the development of anti-inflammatory drugs. Additionally, [(2-Methoxy-4,5-dimethylphenyl)sulfonyl](oxolan-2-ylmethyl)amine has been shown to have neuroprotective effects, suggesting its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [(2-Methoxy-4,5-dimethylphenyl)sulfonyl](oxolan-2-ylmethyl)amine in laboratory experiments is its high potency, allowing for the use of smaller amounts of the compound. Additionally, [(2-Methoxy-4,5-dimethylphenyl)sulfonyl](oxolan-2-ylmethyl)amine is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of using [(2-Methoxy-4,5-dimethylphenyl)sulfonyl](oxolan-2-ylmethyl)amine is its potential toxicity, requiring careful handling and disposal.
Zukünftige Richtungen
There are several potential future directions for the study of [(2-Methoxy-4,5-dimethylphenyl)sulfonyl](oxolan-2-ylmethyl)amine. One area of interest is the development of [(2-Methoxy-4,5-dimethylphenyl)sulfonyl](oxolan-2-ylmethyl)amine-based anticancer drugs, potentially in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of [(2-Methoxy-4,5-dimethylphenyl)sulfonyl](oxolan-2-ylmethyl)amine and its potential applications in the treatment of neurological disorders and inflammatory diseases. Finally, the development of more efficient and sustainable synthesis methods for [(2-Methoxy-4,5-dimethylphenyl)sulfonyl](oxolan-2-ylmethyl)amine could lead to increased availability and reduced costs for research.
Synthesemethoden
[(2-Methoxy-4,5-dimethylphenyl)sulfonyl](oxolan-2-ylmethyl)amine can be synthesized through a multi-step process involving the reaction of 2-methoxy-4,5-dimethylphenylsulfonyl chloride with oxirane in the presence of a base, followed by the addition of methylamine. The resulting product is purified through column chromatography to obtain [(2-Methoxy-4,5-dimethylphenyl)sulfonyl](oxolan-2-ylmethyl)amine in high yield and purity.
Eigenschaften
IUPAC Name |
2-methoxy-4,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-10-7-13(18-3)14(8-11(10)2)20(16,17)15-9-12-5-4-6-19-12/h7-8,12,15H,4-6,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKNXEOXMHABML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCCO2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

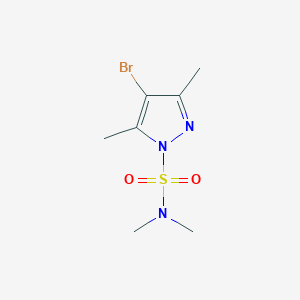
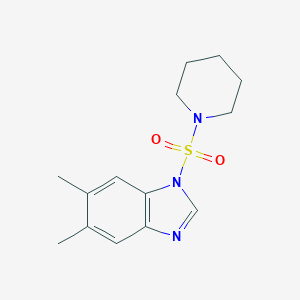

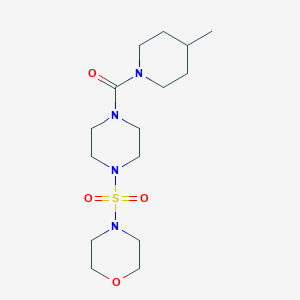
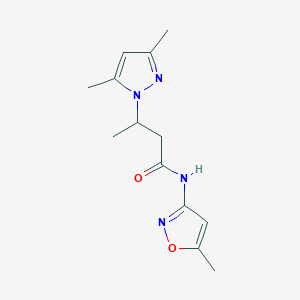
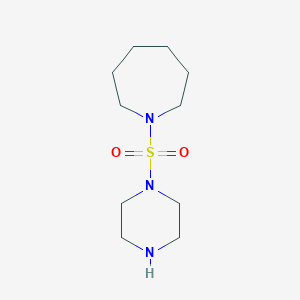
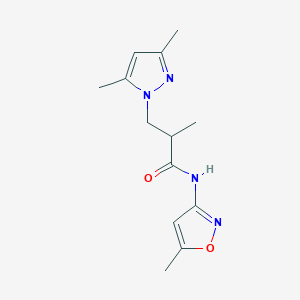

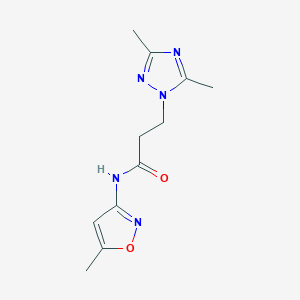
![3-[(Dimethylsulfamoyl)amino]phenyl morpholine-4-carboxylate](/img/structure/B359438.png)
![4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B359444.png)
![3,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B359445.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methylbenzamide](/img/structure/B359446.png)
